molecular formula C19H16FN7O2 B10831348 SCD1 inhibitor-3

SCD1 inhibitor-3

Cat. No.: B10831348
M. Wt: 393.4 g/mol
InChI Key: FAIXKYSRYKWWGK-UHFFFAOYSA-N
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Description

SCD1 inhibitor-3 is a potent and orally active inhibitor of stearoyl-CoA desaturase 1 (SCD1). This enzyme plays a crucial role in lipid metabolism by converting saturated fatty acids into monounsaturated fatty acids. This compound has shown promise in the treatment of various metabolic disorders, including obesity, type 2 diabetes, and dyslipidemia, as well as in the research of skin diseases, acne, and cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SCD1 inhibitor-3 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies. general methods involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound likely involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process may include purification steps such as crystallization, distillation, and chromatography to ensure the final product’s purity and efficacy .

Chemical Reactions Analysis

Types of Reactions

SCD1 inhibitor-3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and selectivity of the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .

Scientific Research Applications

SCD1 inhibitor-3 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study lipid metabolism and enzyme inhibition.

    Biology: Investigated for its role in regulating cellular processes such as autophagy and apoptosis.

    Medicine: Explored as a potential therapeutic agent for metabolic disorders, cancer, and skin diseases.

    Industry: Utilized in the development of new drugs and therapeutic strategies

Mechanism of Action

SCD1 inhibitor-3 exerts its effects by inhibiting the activity of stearoyl-CoA desaturase 1, an enzyme responsible for the desaturation of saturated fatty acids to monounsaturated fatty acids. This inhibition leads to the accumulation of saturated fatty acids, which can activate various signaling pathways, including the AMP-activated protein kinase (AMPK) pathway. This activation results in altered lipid metabolism, reduced cell proliferation, and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SCD1 inhibitor-3 is unique due to its potent and orally active nature, making it a valuable tool for both research and therapeutic applications. Its ability to target SCD1 with high specificity and efficacy sets it apart from other similar compounds .

Properties

Molecular Formula

C19H16FN7O2

Molecular Weight

393.4 g/mol

IUPAC Name

3-[1-[(4-fluorophenyl)methyl]-5-oxo-1,2,4-triazol-4-yl]-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H16FN7O2/c20-15-5-3-13(4-6-15)11-27-19(29)26(12-23-27)17-8-16(24-25-17)18(28)22-10-14-2-1-7-21-9-14/h1-9,12H,10-11H2,(H,22,28)(H,24,25)

InChI Key

FAIXKYSRYKWWGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=CC(=NN2)N3C=NN(C3=O)CC4=CC=C(C=C4)F

Origin of Product

United States

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